Isoxazole-4-carboxylic acid
Overview
Description
Isoxazole-4-carboxylic Acid: Comprehensive Analysis
Isoxazole-4-carboxylic acid is a compound that has been identified as a microbial metabolite with herbicidal activity. It was isolated from a strain of soil actinomycete and has shown a marked phytotoxic effect against rice seedlings . This compound is part of the isoxazole family, which includes various derivatives with significant synthetic and pharmacological interest.
Synthesis Analysis
The synthesis of isoxazole-4-carboxylic acid and its derivatives has been explored through various methods. One approach involves the domino isoxazole-isoxazole isomerization catalyzed by Fe(II), leading to the formation of isoxazole-4-carboxylic esters and amides . Another method includes the reaction of α,β-unsaturated α-nitroesters with n-butylamine, yielding 4-substituted isoxazole-3,5-carboxylic butylamides, which upon hydrolysis give isoxazole-3,5-dicarboxylic acids . Additionally, Schiff bases have been used to synthesize 4-substituted isoxazole-3,5-dicarboxylic amides and acids . A stereoselective synthesis of a conformationally constrained analogue of aspartic acid, which is a 4-amino-3-hydroxy isoxazole-4-carboxylic acid derivative, has also been reported .
Molecular Structure Analysis
Isoxazole-4-carboxylic acid derivatives exhibit a variety of molecular structures, depending on the substituents and the synthetic route employed. The molecular structure of these compounds is crucial for their biological activity and reactivity. For instance, the conformationally constrained analogue of aspartic acid mentioned earlier has a specific three-dimensional structure that is significant for its biological function.
Chemical Reactions Analysis
Isoxazole derivatives participate in various chemical reactions. For example, the reaction of aryl nitrile oxides with enolates can lead to the formation of functional 3-arylisoxazoles and 3-aryl-2-isoxazolines, which are important in the synthesis of pharmacologically active compounds . The reactivity of 5-amino-3-trifluoromethylisoxazole-4-carboxylic acids towards electrophiles has been examined, showing different outcomes based on the electrophile used .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole-4-carboxylic acid derivatives are influenced by their molecular structure. These properties are essential for understanding their behavior in different environments, such as in biological systems or during chemical reactions. The herbicidal activity of isoxazole-4-carboxylic acid suggests that its physical and chemical properties enable it to interact effectively with biological targets, leading to the observed phytotoxic effects.
Scientific Research Applications
Synthesis Techniques
- A novel synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization has been reported. This process involves Fe(II)-catalyzed isomerization and leads to the formation of isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).
- Efficient syntheses of isoxazole-3-carboxylic acid and imino-oxopentanoic acid, precursors of 4-hydroxyisoleucine, using readily available and inexpensive starting materials, have been described (Becht et al., 2006).
Biological and Pharmacological Activities
- Isoxazole carboxamide derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) potential. Some of these compounds, notably those with methoxy (OCH3) groups, exhibited significant analgesic activity (Bibi et al., 2019).
Chemical Reactivity and Applications
- Research into the reactivity of isoxazoles has revealed the preparation of pharmacologically active isoxazoles using aryl nitrile oxides and a variety of enolates. These methods have shown to be selective and versatile (Vitale & Scilimati, 2013).
- Orthogonally protected 3-(1-aminoalkyl)isoxazole-4-carboxylic acid has been prepared as a peptide mimetic, offering potential applications in biochemical research (Jones et al., 2000).
Synthetic Applications
- Ruthenium-catalyzed rearrangement of isoxazol-5(4H)-ones to pyrazole- and isoxazole-4-carboxylic acids demonstrates the versatility of isoxazole derivatives in synthetic chemistry (Loro et al., 2022).
Safety And Hazards
Isoxazole-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
Isoxazoles, including Isoxazole-4-carboxylic acid, are being studied for their potential in drug discovery due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are found in many commercially available drugs and show various biological activities such as anticancer, anti-inflammatory, and antibacterial activities . Therefore, the development of new synthetic methods and the incorporation of isoxazole-4-carboxylic acid into the peptide chain is an important task .
properties
IUPAC Name |
1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPXTDXYEQEIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214577 | |
Record name | 4-Isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-4-carboxylic acid | |
CAS RN |
6436-62-0 | |
Record name | 4-Isoxazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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